molecular formula C13H19N B259372 N-(tert-butyl)-N-cinnamylamine

N-(tert-butyl)-N-cinnamylamine

Cat. No. B259372
M. Wt: 189.3 g/mol
InChI Key: TYGMNYUTGKBMIC-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N-cinnamylamine (NTBC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a white crystalline powder with a molecular weight of 225.36 g/mol. NTBC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

N-(tert-butyl)-N-cinnamylamine works by inhibiting the activity of tyrosine hydroxylase, an enzyme that plays a critical role in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting this enzyme, N-(tert-butyl)-N-cinnamylamine reduces the production of these neurotransmitters, leading to a decrease in blood pressure and a reduction in the symptoms of Parkinson's disease.
Biochemical and Physiological Effects
N-(tert-butyl)-N-cinnamylamine has been found to exhibit a range of biochemical and physiological effects. In addition to its ability to inhibit tyrosine hydroxylase, N-(tert-butyl)-N-cinnamylamine has been shown to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(tert-butyl)-N-cinnamylamine has been found to exhibit antioxidant properties, which may be useful in the treatment of oxidative stress-related disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-N-cinnamylamine is its ability to selectively inhibit tyrosine hydroxylase without affecting other enzymes in the catecholamine synthesis pathway. This makes it a useful tool for studying the role of tyrosine hydroxylase in various physiological and pathological processes. However, one limitation of N-(tert-butyl)-N-cinnamylamine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-(tert-butyl)-N-cinnamylamine. One area of interest is the development of more efficient synthesis methods for N-(tert-butyl)-N-cinnamylamine, which could help to improve its availability for research and potential therapeutic use. Additionally, further studies are needed to fully understand the mechanisms of action of N-(tert-butyl)-N-cinnamylamine and its potential therapeutic applications in various fields of research. Finally, the development of more soluble forms of N-(tert-butyl)-N-cinnamylamine could help to overcome some of the limitations associated with its use in lab experiments and potential therapeutic applications.

Synthesis Methods

N-(tert-butyl)-N-cinnamylamine can be synthesized through a multi-step process involving the reaction of tert-butylamine with cinnamaldehyde. The reaction is typically carried out in the presence of a catalyst such as boron trifluoride etherate. The resulting product is then purified through recrystallization to obtain pure N-(tert-butyl)-N-cinnamylamine.

Scientific Research Applications

N-(tert-butyl)-N-cinnamylamine has been extensively studied for its potential therapeutic applications in various fields of research. Its ability to inhibit tyrosine hydroxylase has been found to be useful in the treatment of conditions such as Parkinson's disease and hypertension. Additionally, N-(tert-butyl)-N-cinnamylamine has been shown to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

N-(tert-butyl)-N-cinnamylamine

Molecular Formula

C13H19N

Molecular Weight

189.3 g/mol

IUPAC Name

2-methyl-N-[(E)-3-phenylprop-2-enyl]propan-2-amine

InChI

InChI=1S/C13H19N/c1-13(2,3)14-11-7-10-12-8-5-4-6-9-12/h4-10,14H,11H2,1-3H3/b10-7+

InChI Key

TYGMNYUTGKBMIC-JXMROGBWSA-N

Isomeric SMILES

CC(C)(C)NC/C=C/C1=CC=CC=C1

SMILES

CC(C)(C)NCC=CC1=CC=CC=C1

Canonical SMILES

CC(C)(C)NCC=CC1=CC=CC=C1

Origin of Product

United States

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